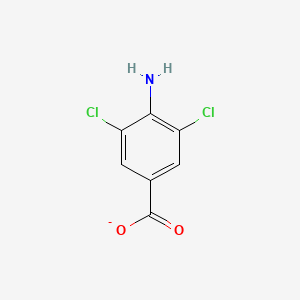
3,5-Dichloro-4-amino-benzoate
Cat. No. B8510375
M. Wt: 205.01 g/mol
InChI Key: UHXYYTSWBYTDPD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US05145958
Procedure details


0.2 mole=41.2 g 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 250 ml of water. The mixture was heated to 250° C. and stirred at this temperature for eight hours. The product was then recovered by steam distillation. 26 g of 2,6-dichloroaniline were obtained in a purity of 99.8%, corresponding to a yield of 80%.


Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[NH2:11])C([O-])=O>O>[Cl:1][C:2]1[CH:3]=[CH:4][CH:8]=[C:9]([Cl:12])[C:10]=1[NH2:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
41.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)[O-])C=C(C1N)Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
250 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at this temperature for eight hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The product was then recovered by steam distillation
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(N)C(=CC=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
